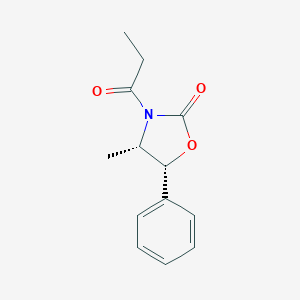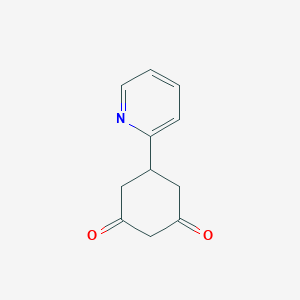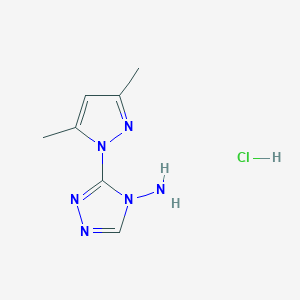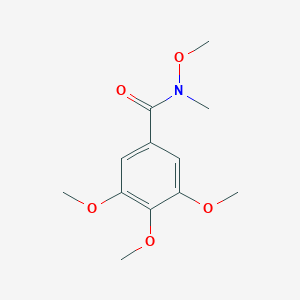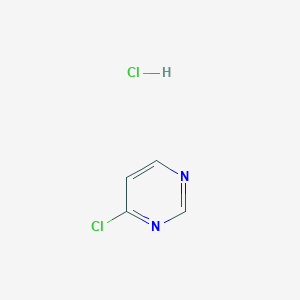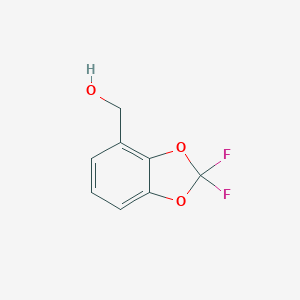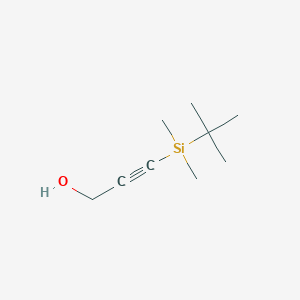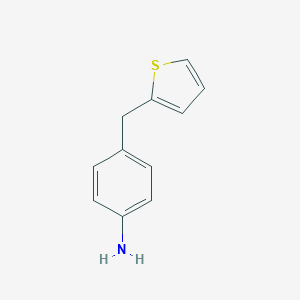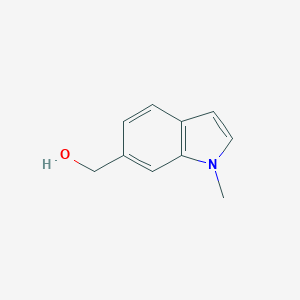
(1-methyl-1H-indol-6-yl)methanol
Descripción general
Descripción
“(1-methyl-1H-indol-6-yl)methanol” is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 . It is also known by its IUPAC name, (1-methyl-1H-indol-6-yl)methanol .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-6-yl)methanol” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a methanol group attached to the sixth carbon of the indole ring and a methyl group attached to the nitrogen .Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-6-yl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, including “(1-methyl-1H-indol-6-yl)methanol”, have shown promise in the treatment of various types of cancer. They are being studied for their potential to inhibit the growth of cancer cells and may be used in chemotherapy regimens .
Antimicrobial Activity
Research indicates that indole derivatives possess antimicrobial properties, making them useful in the development of new antibiotics to combat resistant strains of bacteria .
High Blood Pressure Medication
Compounds like “(1-methyl-1H-indol-6-yl)methanol” are found in alkaloids such as reserpine, which is used to treat high blood pressure and mental disorders .
Anti-inflammatory Agents
The indole nucleus is a component in drugs that exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Agents
Indole derivatives have been reported to show inhibitory activity against viruses, including influenza and Coxsackie B4 virus, suggesting their use as antiviral agents .
Antidiabetic Applications
Some indole derivatives are being explored for their potential in managing diabetes, possibly by influencing insulin secretion or glucose metabolism .
Antimalarial Drugs
The structure of indole is present in compounds with antimalarial activity, which is critical in the fight against malaria, a major global health issue .
Organic Synthesis
“(1-methyl-1H-indol-6-yl)methanol” can be used as a reactant in organic synthesis, including the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds in pharmaceuticals .
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the biological activities of the targets, thereby affecting the overall biological response.
Biochemical Pathways
For example, indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and is involved in the treatment of various disorders in the human body .
Result of Action
For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, a shift in the stretching frequency of a related compound, 6-Isocyano-1-Methyl-1H-Indole, has been attributed to the impact of the solvent’s polarizability .
Propiedades
IUPAC Name |
(1-methylindol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPSBJXPPXTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595475 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)methanol | |
CAS RN |
199590-00-6 | |
| Record name | (1-Methyl-1H-indol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)
